
Yttrium nitrate
Overview
Description
Yttrium nitrate (Y(NO₃)₃), a highly soluble rare-earth nitrate, is widely utilized in materials science for synthesizing advanced ceramics, coatings, and catalysts. Its hexahydrate form (Y(NO₃)₃·6H₂O) is particularly valued for its role in forming yttrium oxide (Y₂O₃) through thermal decomposition, which enhances mechanical and corrosion-resistant properties in coatings and optical materials . This article provides a detailed comparison of this compound with analogous rare-earth and transition-metal nitrates, focusing on thermal behavior, synthesis pathways, and application-specific performance.
Preparation Methods
Yttrium nitrate can be synthesized through several methods. One common laboratory method involves dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows :
Y2O3+6HNO3→2Y(NO3)3+3H2O
In industrial settings, this compound is often produced by reacting yttrium-containing ores with nitric acid, followed by purification processes to obtain the desired compound.
Chemical Reactions Analysis
Yttrium nitrate undergoes various chemical reactions, including:
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Thermal Decomposition: : When heated, this compound hexahydrate loses its water of crystallization and decomposes to form yttrium oxide (Y₂O₃) and nitrogen oxides (NOₓ). The decomposition process involves intermediate formation of basic this compound (YONO₃) .
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Oxidation and Reduction: : this compound can participate in redox reactions, often serving as an oxidizing agent. For example, it can oxidize organic compounds in the presence of a suitable reducing agent.
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Substitution Reactions: : this compound can react with other anions to form different yttrium salts. For instance, reacting this compound with sodium carbonate (Na₂CO₃) can produce yttrium carbonate (Y₂(CO₃)₃).
Scientific Research Applications
Materials Science
Nanoparticle Synthesis
Yttrium nitrate is widely utilized as a precursor for synthesizing yttrium oxide (Y₂O₃) nanoparticles through methods such as co-precipitation. These nanoparticles exhibit promising optical and electrochemical properties, making them suitable for applications in optoelectronics and photonics .
Coatings for Corrosion Resistance
In the production of coatings, this compound is incorporated into electrolytes for micro-arc oxidation (MAO) processes. The addition of this compound enhances the density and compactness of the coatings, resulting in improved corrosion resistance and wear resistance. Studies indicate that optimal concentrations can significantly reduce pore sizes and enhance protective qualities against environmental degradation .
Composite Materials
this compound is also used to modify the properties of magnesium alloys. By incorporating yttrium into these alloys, researchers have observed a reduction in degradation rates in biological environments, which is crucial for developing biodegradable implants. The presence of yttrium helps control galvanic corrosion and improves mechanical properties .
Catalysis
Green Chemistry Applications
this compound serves as an effective catalyst in various organic synthesis reactions. It has been employed in the rapid synthesis of supramolecules such as calixresorcinarenes, demonstrating its utility in green chemistry by facilitating reactions under mild conditions .
Photocatalytic Activity Enhancement
As a dopant, this compound enhances the photocatalytic activity of cerium oxide (CeO₂) structures. This modification allows for improved performance in environmental applications, such as pollutant degradation under UV light exposure .
Biomedical Applications
Antimicrobial Properties
Recent studies have explored the use of yttrium-based nanoparticles in biomedical applications, particularly their antimicrobial properties. For instance, yttrium fluoride (YF₃) nanoparticles synthesized from this compound have shown effectiveness against common bacterial pathogens when used to coat medical devices, reducing biofilm formation .
Bone Implant Development
this compound's role in modifying magnesium-based alloys extends to its potential use in bone implants. The controlled degradation rates and enhanced mechanical properties make these alloys suitable candidates for temporary implants that support bone healing while gradually dissolving .
Electronics
Electroactive Polymers
In electronics, this compound has been used to improve the dielectric properties of poly(vinylidene fluoride) (PVDF) thin films. The incorporation of yttrium enhances the electroactive β-phase nucleation within PVDF, which is essential for applications in sensors and actuators .
Summary Table of Applications
Application Area | Specific Use Cases | Benefits |
---|---|---|
Materials Science | Nanoparticle synthesis (Y₂O₃), coatings for corrosion resistance | Improved optical/electrochemical properties; durability |
Catalysis | Green synthesis of supramolecules; photocatalytic enhancement | Environmentally friendly processes; enhanced efficiency |
Biomedical Engineering | Antimicrobial coatings; biodegradable implants | Reduced infection risk; controlled degradation rates |
Electronics | Enhanced dielectric properties in PVDF films | Improved sensor/actuator performance |
Mechanism of Action
The mechanism of action of yttrium nitrate largely depends on its application. In the context of its use as a precursor for yttrium oxide nanoparticles, the compound undergoes thermal decomposition to form yttrium oxide. The resulting nanoparticles exhibit unique properties such as high thermal stability, corrosion resistance, and luminescence, which are exploited in various applications .
Comparison with Similar Compounds
Comparative Analysis of Thermal Properties
Yttrium nitrate exhibits distinct thermal decomposition characteristics compared to other nitrates, influencing its applicability in high-temperature processes.
Table 1: Thermal Decomposition Temperatures of Selected Nitrates
Compound | Decomposition Temperature (°C) | Key Product | Reference |
---|---|---|---|
This compound | 300–350 | Y₂O₃ | |
Barium nitrate | 550–650 | BaO | |
Aluminum nitrate | ~200 (initial steps) | Al₂O₃ | |
Lanthanum nitrate | 400–500 | La₂O₃ |
This compound decomposes at lower temperatures than barium nitrate but higher than aluminum nitrate, facilitating Y₂O₃ formation at intermediate processing conditions. This property is advantageous in self-propagating high-temperature synthesis (SHS), where Y(NO₃)₃-based precursors yield finely dispersed Y₂O₃ powders with minimal sintering .
Micro-Arc Oxidation (MAO) Coatings
This compound significantly enhances MAO coatings on magnesium alloys. At 0.75 g/L Y(NO₃)₃, wear volume decreases by 96.55% due to Y₂O₃-induced pore reduction and compactness . In contrast, aluminum nitrate additions improve hardness but offer inferior wear resistance (30–40% reduction in wear volume under similar conditions) .
Table 2: Coating Performance with Nitrate Additives
Nitrate Additive | Optimal Concentration | Wear Volume Reduction | Corrosion Resistance Improvement | Reference |
---|---|---|---|---|
This compound | 0.75 g/L | 96.55% | 30–40% | |
Aluminum nitrate | 1.0–1.5 g/L | 30–40% | 20–25% |
Application-Specific Performance
Dielectric and Optical Materials
This compound-derived Y₂O₃ thin films exhibit dielectric constants of ~14–16, surpassing Al₂O₃ (~9–10) and rivaling La₂O₃ (~15–18) . Its use in PVDF films enhances dielectric properties (ε ≈ 12–14) compared to undoped PVDF (ε ≈ 8–10) .
Catalysis and Sensors
This compound acts as a catalyst in supramolecular synthesis, achieving >90% yield in calix[4]resorcinarene formation within 15 minutes . This outperforms cerium nitrate, which requires longer reaction times (≥30 minutes) for comparable yields.
Oxide Formation and Material Enhancements
The formation of Y₂O₃ during decomposition is central to this compound’s performance. Y₂O₃ reduces micropores in MAO coatings by 30–40% and increases hardness by 20–25% via particle strengthening . In contrast, scandium nitrate forms Sc₂O₃, which improves thermal stability but offers less pronounced mechanical enhancements .
Q & A
Q. Basic: What experimental parameters are critical for optimizing the hydrothermal synthesis of yttrium-based materials using yttrium nitrate?
Q. Advanced: How do precursor ratios (e.g., Y(NO₃)₃ : NaF : NaNO₃) influence phase selectivity and crystallinity in yttrium fluoride synthesis?
Methodological Answer:
- Basic: Key parameters include temperature (120–200°C), reaction time (6–24 hours), and precursor molar ratios. For example, a 1:4:2 ratio of Y(NO₃)₃:NaF:NaNO₃ yields α-NaYF₄, while higher NaNO₃ concentrations favor β-phase formation .
- Advanced: Phase selectivity is mechanistically linked to nitrate ion concentration, which modulates ionic strength and nucleation kinetics. Systematic variation of precursor ratios (e.g., 1:4:2 vs. 1:4:6) requires XRD and TEM to correlate structural changes with photoluminescence efficiency .
Q. Basic: What characterization techniques are essential for verifying this compound-derived materials?
Q. Advanced: How can spectral contradictions (e.g., Raman vs. XRD data) in yttrium oxide synthesis be resolved?
Methodological Answer:
- Basic: Use XRD for phase identification, FTIR for nitrate decomposition analysis, and SEM/TEM for morphology. Thermogravimetric analysis (TGA) confirms hydration levels in intermediates .
- Advanced: Discrepancies between Raman (amorphous phase detection) and XRD (crystalline phase) data require multi-technique validation. For example, calcination temperature adjustments (600–900°C) and controlled atmosphere treatments (N₂ vs. O₂) can reconcile phase-specific signals .
Q. Basic: What safety protocols are recommended for handling this compound in aquatic toxicity studies?
Q. Advanced: How do this compound’s ecotoxicological effects vary across aquatic species (e.g., Daphnia magna vs. algae)?
Methodological Answer:
- Basic: Follow EPA guidelines for static tests: use EC₅₀ thresholds (e.g., >100 mg/L for Daphnia magna over 48 hours) and include negative controls to distinguish chemical toxicity from osmotic stress .
- Advanced: Species-specific susceptibility requires dose-response modeling (e.g., probit analysis) and consideration of ion dissociation kinetics. For example, Y³⁺ release from Y(NO₃)₃ in freshwater systems may explain higher toxicity in pH-dependent scenarios .
Q. Basic: How can researchers ensure reproducibility in this compound-based catalytic studies?
Q. Advanced: What statistical methods address batch-to-batch variability in this compound purity (e.g., trace metal contaminants)?
Methodological Answer:
- Basic: Standardize supplier specifications (e.g., ≥99.8% trace metals basis) and document storage conditions (humidity-controlled environments) to prevent hydration/decomposition .
- Advanced: Use ANOVA to compare catalytic performance across batches. Inductively coupled plasma mass spectrometry (ICP-MS) identifies contaminants (e.g., Fe³⁺, Ca²⁺) that alter reaction kinetics in organic syntheses .
Q. Basic: What are the best practices for designing in vitro studies involving this compound?
Q. Advanced: How can cytotoxicity assays differentiate between nitrate ion effects and yttrium-specific outcomes?
Methodological Answer:
- Basic: Include NaNO₃ controls to isolate Y³⁺ effects. Use MTT assays with cell lines (e.g., HEK293) and ensure sample sizes (n ≥ 6) meet EPA power analysis criteria .
- Advanced: Employ ion-selective electrodes to monitor Y³⁺ bioavailability. For contradictory results (e.g., cell proliferation vs. apoptosis), combine transcriptomics (RNA-seq) and metabolomics to identify Y³⁺-specific pathways .
Q. Basic: How should researchers address data transparency in publications on this compound applications?
Q. Advanced: What metadata standards are critical for reusing this compound datasets in computational models?
Methodological Answer:
- Basic: Report raw data (e.g., XRD peak intensities, SEM magnification scales) and avoid over-processing (e.g., uncalibrated blot densitometry) to comply with EPA transparency guidelines .
- Advanced: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include parameters like precursor lot numbers, ambient humidity, and spectrometer calibration logs in supplemental materials .
Q. Basic: What analytical methods quantify this compound decomposition products?
Q. Advanced: How does pyrolysis behavior of yttrium oxalate intermediates inform nitrate decomposition mechanisms?
Methodological Answer:
- Basic: Use TGA-DSC to track mass loss (e.g., H₂O, NOₓ release) and FTIR to identify gaseous byproducts (e.g., CO₂ from carbonate formation) .
- Advanced: Kinetic analysis (e.g., Flynn-Wall-Ozawa method) of yttrium oxalate pyrolysis reveals activation energies (~150 kJ/mol) linked to nitrate-to-oxide conversion pathways .
Q. Basic: How do researchers validate this compound’s role in upconversion nanoparticle synthesis?
Q. Advanced: What mechanistic studies resolve luminescence quenching in Y(NO₃)₃-doped nanoparticles?
Methodological Answer:
- Basic: Compare photoluminescence spectra of undoped vs. Y³⁺-doped samples. Use XPS to confirm Y³⁺ incorporation into host lattices (e.g., NaYF₄:Yb³⁺/Er³⁺) .
- Advanced: Time-resolved spectroscopy and density functional theory (DFT) model defect states (e.g., oxygen vacancies) that quench emissions. Surface passivation with ligands (e.g., oleic acid) mitigates quenching .
Properties
CAS No. |
10361-93-0 |
---|---|
Molecular Formula |
HNO3Y |
Molecular Weight |
151.919 g/mol |
IUPAC Name |
nitric acid;yttrium |
InChI |
InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
DAHVGXJQRTYNST-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3] |
Canonical SMILES |
[N+](=O)(O)[O-].[Y] |
Key on ui other cas no. |
10361-93-0 |
physical_description |
Liquid |
Pictograms |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
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